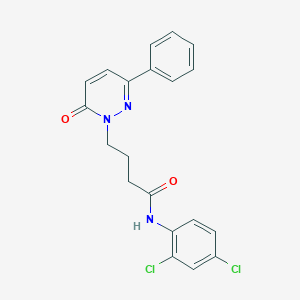
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as 'FMME' is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is a member of the triazole family, which is known for its diverse biological activities.
科学的研究の応用
Anticancer Properties
A series of substituted 2-phenylthiazole-4-carboxamide derivatives, closely related to the queried compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines including breast, colorectal, and colon cancer. These studies revealed that specific substitutions, such as a methoxy group, significantly improved activity against certain cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Aliabadi et al., 2010).
Crystal Structure and Synthesis
Research on similar compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been conducted to understand their crystal structure. This understanding is crucial for the synthesis and potential application of these compounds in various fields, including pharmaceuticals (Xu Liang, 2009).
Electrophilic and Nucleophilic Substitution Reactions
Investigations into the electrophilic and nucleophilic substitution reactions in triazole N-oxides and N-methoxytriazolium salts provide insights into the chemical properties and reactivity of triazole derivatives. Such studies are foundational for developing new compounds with targeted properties (Begtrup & Holm, 1981).
Diagnostic and Pharmaceutical Applications
The synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the potential of triazole derivatives in diagnostic applications, such as in positron emission tomography (PET) imaging for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Anticonvulsant Activity
Some triazole derivatives have shown pronounced anticonvulsant activity, surpassing the level of reference drugs like Depakine. These findings are significant for the development of new anticonvulsant medications (Perekhoda, 2015).
Catalyst- and Solvent-Free Synthesis
The catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide demonstrates an efficient and environmentally friendly approach to producing triazole derivatives. This method emphasizes the importance of green chemistry in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).
Antitumor Activity
Studies on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which are structurally related to the queried compound, have shown promising antitumor activity. Such research contributes to the ongoing search for effective cancer treatments (Hao et al., 2017).
Fluorescent Probes and Sensing
Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been used in developing fluorescent probes for sensing pH and metal cations. This application demonstrates the versatility of triazole derivatives in analytical chemistry and diagnostics (Tanaka et al., 2001).
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-4-6-10-15(13)24-2)20-21-22(11)14-9-5-3-7-12(14)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNCIDUAYKGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)
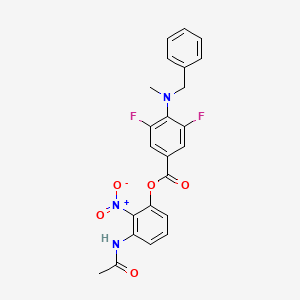
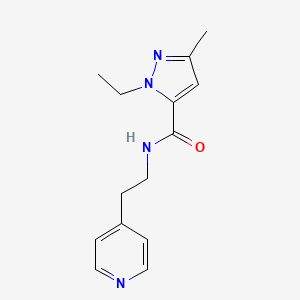
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
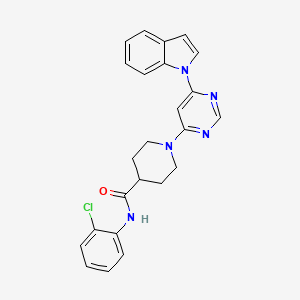
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)

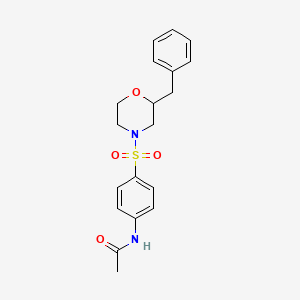
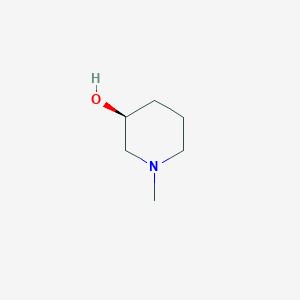
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)
